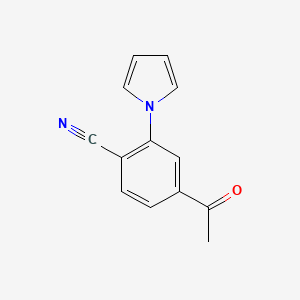
(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOP or 2,2-Dimethyltetrahydro-1H-azepine. It is a chiral amine that has two stereoisomers, (2S)-DMOP and (2R)-DMOP.
Mecanismo De Acción
The mechanism of action of (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine is not well understood. However, it is believed to act as a chiral auxiliary or a ligand in various chemical reactions. It may also interact with biological molecules, such as enzymes and receptors, due to its chiral nature.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine in lab experiments include its chiral nature, which makes it useful as a chiral auxiliary or a ligand in various chemical reactions. It also has low toxicity, making it safe to handle in the laboratory. The limitations of this compound include its limited availability and high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine. One direction is to explore its potential applications in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Another direction is to investigate its interactions with biological molecules, such as enzymes and receptors, to understand its mechanism of action. Additionally, research can be conducted to develop more efficient and cost-effective methods for the synthesis of this compound.
Métodos De Síntesis
The synthesis of (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine can be achieved through several methods. One of the most commonly used methods is the reductive amination of 2,2-dimethylaziridine with 2-oxo-4-phenylbutanal using sodium cyanoborohydride as a reducing agent. The yield of this method is around 80%. Another method involves the reaction of 2,2-dimethylaziridine with 2-oxo-4-phenylbutanal in the presence of borane dimethyl sulfide complex, which gives a yield of around 70%.
Aplicaciones Científicas De Investigación
(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine has potential applications in various fields of scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of chiral alcohols and amines. It has also been used as a ligand in the synthesis of metal complexes. Furthermore, (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine has been used in the synthesis of chiral polymers and as a building block in the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
(2S)-2-(5,5-dimethyloxan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)9-4-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBRKWGFLORYEF-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)
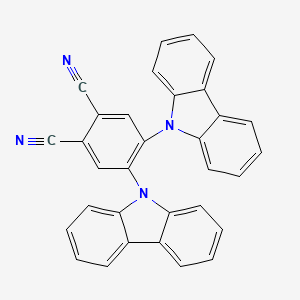
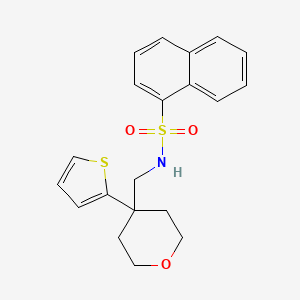
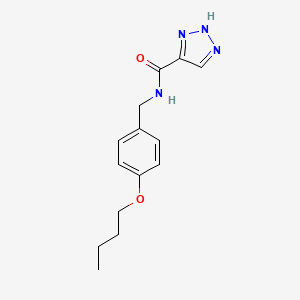

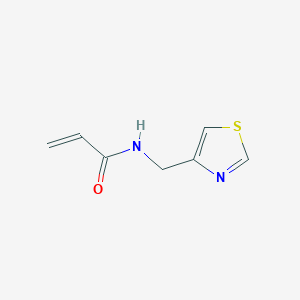
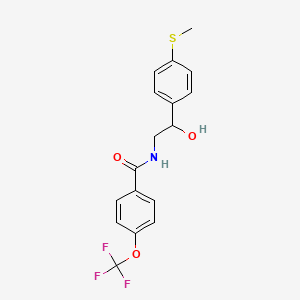

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2968624.png)
![3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2968625.png)
![2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2968626.png)
